
5-chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5th position, an ethylthio group at the 2nd position, and a carboxamide group attached to a 2-methylphenyl ring at the 4th position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction using an ethylthiolating agent such as ethanethiol (C₂H₅SH) in the presence of a base like sodium hydride (NaH).
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine, such as 2-methylaniline, under coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
科学研究应用
5-chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 5-chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
相似化合物的比较
Similar Compounds
5-chloro-2-(methylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide: Similar structure with a methylthio group instead of an ethylthio group.
5-chloro-2-(ethylthio)-N-(4-methylphenyl)pyrimidine-4-carboxamide: Similar structure with a 4-methylphenyl group instead of a 2-methylphenyl group.
5-chloro-2-(ethylthio)-N-phenylpyrimidine-4-carboxamide: Similar structure with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
5-chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylthio group, in particular, may impart distinct properties compared to similar compounds with different substituents.
属性
CAS 编号 |
879947-43-0 |
|---|---|
分子式 |
C14H14ClN3OS |
分子量 |
307.8 g/mol |
IUPAC 名称 |
5-chloro-2-ethylsulfanyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-3-20-14-16-8-10(15)12(18-14)13(19)17-11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3,(H,17,19) |
InChI 键 |
KRFYHDRGZJRYPZ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)Cl |
溶解度 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992658.png)
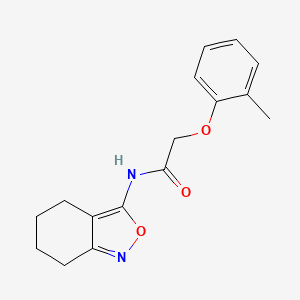
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14992678.png)

![3-ethyl-6-(4-methoxyphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992693.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14992697.png)
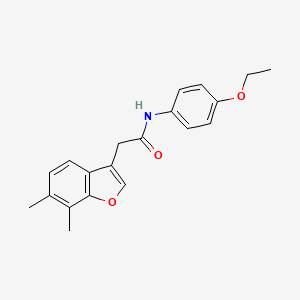
![N-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14992704.png)
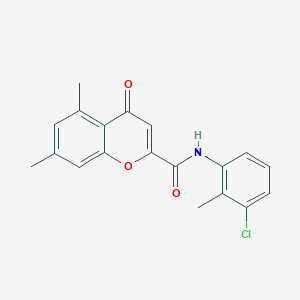
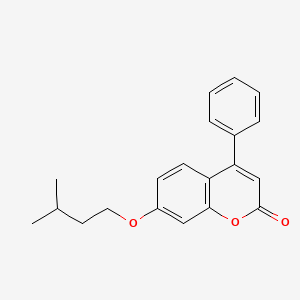
![N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992719.png)
![N-butyl-4-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B14992722.png)
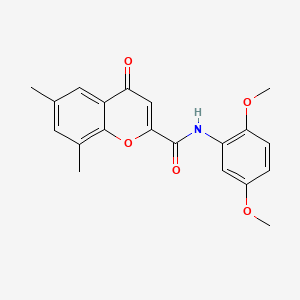
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B14992730.png)
